2-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
2-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a synthetic organic compound featuring a pyrrolidine backbone substituted with a benzyl ester group, a cyclopropyl-amino moiety, and an (S)-2-aminopropionyl side chain.
Properties
IUPAC Name |
benzyl 2-[[[(2S)-2-aminopropanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(20)18(23)22(16-9-10-16)12-17-8-5-11-21(17)19(24)25-13-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,20H2,1H3/t14-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEIUOCHOPDUOZ-MBIQTGHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 1401666-24-7) is a complex organic molecule characterized by its unique structural features, including a pyrrolidine ring and an amino acid moiety. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H27N3O3
- Molar Mass : 345.43598 g/mol
- Structural Features :
- Pyrrolidine ring
- Cyclopropyl group
- Benzyl ester functionality
The biological activity of this compound is influenced by its ability to interact with various biological macromolecules, including enzymes and receptors. Its structural characteristics suggest potential interactions that may enhance or inhibit specific biological pathways.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Properties : The presence of the amino acid moiety may contribute to antimicrobial activity by disrupting bacterial cell wall synthesis.
- CNS Penetration : The benzyl ester group enhances lipophilicity, potentially improving blood-brain barrier (BBB) permeability, which is crucial for central nervous system (CNS) drug development .
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.
Study 1: CNS Distribution
A biodistribution study was conducted to evaluate the CNS penetration of related prodrugs. Results indicated that modifications like esterification significantly enhance brain exposure while reducing systemic exposure in peripheral organs. This suggests that the compound could be developed as a prodrug to improve therapeutic indices in CNS-targeted therapies .
| Compound | Brain AUC (ng/g*h) | Liver AUC (ng/g*h) | Serum AUC (ng/g*h) |
|---|---|---|---|
| Sobetirome | 10.8 | 2933 | 681.7 |
| Prodrug | 17.1 | 1897 | 367.8 |
Study 2: Antimicrobial Activity
Research into structurally similar compounds has demonstrated significant antimicrobial activity against various pathogens. The mechanism often involves the inhibition of bacterial protein synthesis or disruption of metabolic pathways essential for bacterial survival.
Potential Applications
Given its structural complexity and biological activity, the compound may have several therapeutic applications:
- Neurotherapeutics : Due to its potential CNS penetration and neuroprotective effects.
- Antimicrobial Agents : As a lead compound for developing new antibiotics.
- Cancer Therapeutics : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms.
Comparison with Similar Compounds
Cyclopropyl vs. Isopropyl/Substituent Effects
The cyclopropyl group in the target compound imposes ring strain and rigidity, which can enhance binding to flat aromatic regions in biological targets (e.g., enzyme active sites). In contrast, the isopropyl variant (CAS 1353943-98-2) offers greater hydrophobicity but may reduce selectivity due to increased steric bulk .
Side Chain Modifications
Replacing the (S)-2-aminopropionyl group with a 3-methyl-butyryl moiety (CAS 1354026-32-6) introduces a branched aliphatic chain, likely increasing lipophilicity and affecting membrane permeability . This could improve CNS penetration but may also elevate metabolic clearance rates.
Ring System Variations
Compounds with piperidine or cyclohexyl cores (e.g., [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester) exhibit distinct conformational dynamics compared to pyrrolidine-based analogs.
Stereochemical Considerations
The (S)-configuration in the target compound ensures stereospecific interactions, whereas analogs with (R)-configured side chains (e.g., [(R)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid) may exhibit divergent binding affinities due to altered spatial alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
